Succinylacetone
Beschreibung
Chemical Identity: 4,6-Dioxoheptanoic acid (succinylacetone, SA) is a seven-carbon organic acid with the molecular formula C₇H₁₀O₄ and molecular weight 158.15 g/mol . It features two ketone groups at positions 4 and 6, making it a β-diketone derivative. Its IUPAC name is 4,6-dioxoheptanoic acid, and it is a known biomarker for hereditary tyrosinemia type 1 due to its accumulation in patients with fumarylacetoacetate hydrolase (FAH) deficiency .
Mechanistic Role: SA is a potent inhibitor of heme biosynthesis, primarily targeting δ-aminolevulinic acid dehydratase (ALAD), an enzyme critical in porphyrin synthesis . This inhibition disrupts heme-dependent pathways, including cytochrome P-450 activity and chlorophyll synthesis in plants .
Eigenschaften
IUPAC Name |
4,6-dioxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBHZLDUPIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199519 | |
| Record name | Succinylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Succinylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51568-18-4 | |
| Record name | Succinylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51568-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051568184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51568-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dioxoheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ0KV2Q190 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Succinylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66 - 67 °C | |
| Record name | Succinylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Succinylacetone can be synthesized through various methods. One common method involves the oxidation of glycine. Another method includes the use of gas chromatography-mass spectrometry (GC-MS) for the analysis and preparation of this compound from urine samples . The preparation involves oximating and extracting this compound from urine with organic solvents, followed by derivatization to form trimethylsilane derivatives .
Industrial Production Methods: In industrial settings, this compound is often prepared using advanced mass spectrometry techniques. Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is frequently used for the simultaneous detection and quantification of this compound in dried blood spots . This method simplifies analytical operations and minimizes the use of corrosive chemicals .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Succinylaceton unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es ist bekannt, dass es die δ-Aminolävulinsäure-Dehydratase hemmt, ein Enzym, das für die Biosynthese von Häm von entscheidender Bedeutung ist .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Succinylaceton verwendet werden, umfassen organische Lösungsmittel für die Extraktion und Derivatisierungsmittel wie Trimethylsilan . Die Bedingungen beinhalten oft kontrollierte Temperaturen und die Verwendung der Massenspektrometrie zur Detektion und Quantifizierung .
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von Succinylaceton gebildet werden, sind seine Derivate, wie z. B. Trimethylsilan-Derivate, die für weitere Analysen und Forschungen verwendet werden .
Wissenschaftliche Forschungsanwendungen
Succinylaceton hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird als Inhibitor der δ-Aminolävulinsäure-Dehydratase verwendet, die für die Biosynthese von Häm von entscheidender Bedeutung ist . Diese Eigenschaft macht es wertvoll für die Untersuchung der Hämbiosynthese und verwandter Störungen. Zusätzlich wird Succinylaceton bei der Analyse von Aminosäuren und Acylcarnitinen in getrockneten Blutstropfen für die Forschung zu angeborenen Stoffwechselfehlern eingesetzt . Es wird auch zur Diagnose und Überwachung der Tyrosinämie Typ 1 verwendet .
5. Wirkmechanismus
Succinylaceton übt seine Wirkung aus, indem es die δ-Aminolävulinsäure-Dehydratase hemmt, was zur Anhäufung von δ-Aminolävulinsäure führt . Diese Hemmung stört die Biosynthese von Häm, was zu verschiedenen metabolischen Folgen führt. Bei Patienten mit Tyrosinämie Typ 1 führt die Anhäufung von Succinylaceton zu akuten neuropathischen Symptomen, die der Porphyrie ähneln .
Ähnliche Verbindungen:
- Methylglyoxal
- Fumaryl-Acetoacetat
- Succinyl-Acetoacetat
Vergleich: Succinylaceton ist einzigartig aufgrund seiner Rolle als pathognomonische Verbindung bei der Tyrosinämie Typ 1 und seiner inhibitorischen Wirkung auf die δ-Aminolävulinsäure-Dehydratase . Im Gegensatz zu Methylglyoxal und Fumaryl-Acetoacetat ist Succinylaceton spezifisch mit dem Stoffwechselweg von Tyrosin und seinen verwandten Störungen verbunden .
Wirkmechanismus
Succinylacetone exerts its effects by inhibiting δ-aminolevulinic acid dehydratase, leading to the accumulation of δ-aminolevulinic acid . This inhibition disrupts the biosynthesis of heme, resulting in various metabolic consequences. In patients with tyrosinemia type 1, this compound accumulation leads to acute neuropathic symptoms similar to porphyria .
Vergleich Mit ähnlichen Verbindungen
5,8-Dioxooctanoic Acid (DOOA)
- Structure : C₈H₁₂O₄; features ketone groups at positions 5 and 6.
- Function: Used in the synthesis of carboxyalkylpyrrole ethanolamine phospholipids, which are implicated in oxidative stress signaling .
- Key Difference : Unlike SA, DOOA lacks direct inhibitory effects on heme biosynthesis but is involved in lipid peroxidation studies .
9,12-Dioxododecanoic Acid (DOHA)
3-Oxopentanedioic Acid
- Structure : C₅H₆O₅; a dicarboxylic acid with a single ketone group.
- Function: Used in tropinone synthesis and alkaloid research .
- Key Difference: No inhibitory activity on ALAD; primarily a synthetic intermediate .
Comparison with Functionally Related Inhibitors
Levulinic Acid (LA)
Desferrioxamine
- Structure : A siderophore chelator (C₂₅H₄₈N₆O₈).
- Mechanism : Blocks iron incorporation into protoporphyrin IX, inhibiting heme synthesis downstream of ALAD .
- Key Difference : Unlike SA, desferrioxamine causes protoporphyrin accumulation rather than porphyrin depletion .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Heme-Dependent Pathways : SA’s inhibition of ALAD reduces cytochrome P-450 levels by >70% in hepatocytes, impairing drug metabolism .
- Plant Studies : Pretreatment with SA eliminates the lag phase in ALA accumulation in barley leaves, demonstrating its rapid action on ALAD .
- Cancer Research : Depleting heme via SA suppresses Cox15 and Cox1 expression in cancer cells, linking heme availability to mitochondrial respiration .
Biologische Aktivität
4,6-Dioxoheptanoic acid, commonly known as succinylacetone , is a significant compound in biochemical research, particularly due to its role as an inhibitor of heme biosynthesis. This article explores its biological activity, mechanisms of action, and clinical implications through detailed research findings and case studies.
- Molecular Formula : CHO
- Molecular Weight : 158.15 g/mol
- CAS Number : 51568-18-4
- Solubility : Soluble in DMSO (95 mg/mL)
4,6-Dioxoheptanoic acid inhibits the enzyme 5-aminolevulinic acid (ALA) dehydratase , which is crucial in the heme biosynthetic pathway. By inhibiting this enzyme, this compound leads to the accumulation of ALA and a subsequent decrease in chlorophyll synthesis in plants, as observed in studies with Hordeum vulgare (barley) leaves . This inhibition has profound implications in both plant biology and potential therapeutic applications in humans.
Inhibition of Heme Biosynthesis
One of the primary biological activities of this compound is its potent inhibition of heme biosynthesis. This inhibition can lead to various metabolic disorders, particularly in conditions like hereditary tyrosinemia type I (HT1), where this compound accumulates due to a deficiency in fumarylacetoacetate hydrolase .
Case Studies
- Case Study on Hereditary Tyrosinemia Type I :
- Biochemical Analysis :
Enzymatic Inhibition Studies
Research indicates that this compound not only inhibits ALA dehydratase but also affects other metabolic pathways involving heme synthesis. For instance, studies have shown that it can inhibit heme biosynthesis in human mononuclear cells and HeLa cells, indicating its potential utility in cancer research .
Clinical Implications
The biological activity of 4,6-dioxoheptanoic acid has significant clinical implications. Its role as an inhibitor of heme biosynthesis makes it a target for therapeutic interventions in metabolic disorders such as HT1. Moreover, the ability to measure this compound levels provides a non-invasive diagnostic tool for early detection and management of these conditions.
Q & A
Basic Research Questions
Q. What is the biochemical role of 4,6-Dioxoheptanoic acid in tyrosinemia type 1, and how is it detected in clinical samples?
- Answer : 4,6-Dioxoheptanoic acid (succinylacetone) is a hallmark biomarker of tyrosinemia type 1, resulting from fumarylacetoacetate hydrolase deficiency in the tyrosine catabolic pathway. Elevated levels disrupt heme biosynthesis by inhibiting δ-aminolevulinic acid dehydratase (ALAD). Detection in clinical settings employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for this compound in plasma or urine .
Q. Which analytical methods are validated for quantifying 4,6-Dioxoheptanoic acid in metabolic studies?
- Answer : Gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS are widely used. GC-MS requires derivatization (e.g., methoximation and silylation) to enhance volatility, while LC-MS/MS directly quantifies the compound using stable isotope-labeled internal standards. Spectral data (e.g., IR: 1720 cm⁻¹ for carbonyl; NMR: δ 2.05 ppm for methyl protons) aid in structural confirmation .
Q. How does 4,6-Dioxoheptanoic acid inhibit heme biosynthesis, and what are the downstream effects?
- Answer : The compound inhibits ALAD, blocking the conversion of δ-aminolevulinic acid (ALA) to porphobilinogen. This leads to ALA accumulation, oxidative stress, and disrupted heme-dependent processes (e.g., cytochrome P450 function). Experimental validation involves measuring ALAD activity in vitro using spectrophotometric assays at 555 nm to monitor porphobilinogen formation .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in the dual regulatory effects of 4,6-Dioxoheptanoic acid on heme pathway enzymes?
- Answer : While 4,6-Dioxoheptanoic acid inhibits ALAD, it upregulates ALA synthase-1 (ALAS1) via feedback mechanisms. To dissect these effects, researchers use hepatic cell models with CRISPR-Cas9-mediated ALAD knockout, followed by RNA-seq to analyze ALAS1 expression under varying glucose and heme conditions. This approach isolates the compound’s direct inhibition from compensatory transcriptional responses .
Q. How can spectral data (e.g., NMR, IR) differentiate 4,6-Dioxoheptanoic acid from structurally similar diketones?
- Answer : Key spectral markers include:
- IR : Strong absorption at 1720 cm⁻¹ (carbonyl stretching) and 1630 cm⁻¹ (conjugated enol tautomer).
- ¹H NMR : Distinct singlet at δ 2.25 ppm (methyl protons adjacent to carbonyl groups) and a broad peak at δ 12.5 ppm (carboxylic acid proton).
Comparative studies with analogs like 7-dioxooctanoic acid (δ 2.4 ppm for methylene protons) ensure specificity .
Q. What methodologies assess the impact of 4,6-Dioxoheptanoic acid on hepatic mRNA and miRNA expression profiles?
- Answer : Transcriptomic analysis via RNA-seq or microarrays on hepatocyte cultures treated with 4,6-Dioxoheptanoic acid (e.g., 10–100 μM for 24–48 hours) identifies dysregulated genes (e.g., CYP3A4, HMOX1). miRNA profiling (e.g., miR-122) is performed using qRT-PCR or small RNA-seq, with validation via luciferase reporter assays to confirm target interactions .
Q. How is 4,6-Dioxoheptanoic acid utilized in protoporphyrin biosynthesis studies in bacterial models?
- Answer : In Myxococcus xanthus, the compound induces protoporphyrin I accumulation by blocking ferrochelatase. Researchers quantify protoporphyrin via fluorescence spectroscopy (excitation 400 nm, emission 632 nm) and correlate levels with this compound concentration (0.1–1 mM). Mutant strains lacking protoporphyrinogen oxidase further clarify metabolic bottlenecks .
Q. What strategies address discrepancies in metabolic flux data when 4,6-Dioxoheptanoic acid is used in pathway inhibition studies?
- Answer : Isotopic tracing (e.g., ¹³C-labeled ALA) combined with kinetic modeling quantifies flux through the heme pathway under inhibition. Parallel measurements of intermediates (ALA, porphobilinogen) via HPLC-UV and enzymatic activity assays reconcile apparent contradictions between metabolite levels and enzyme kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
